molecular formula C12H28O3SSi B14601847 3-(Tripropoxysilyl)propane-1-thiol CAS No. 58495-77-5

3-(Tripropoxysilyl)propane-1-thiol

Cat. No.: B14601847
CAS No.: 58495-77-5
M. Wt: 280.50 g/mol
InChI Key: DECHJJJXDGPZHY-UHFFFAOYSA-N
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Description

3-(Tripropoxysilyl)propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group and three propoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tripropoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with sodium thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3-chloropropyltriethoxysilane+sodium thiolateThis compound+sodium chloride\text{3-chloropropyltriethoxysilane} + \text{sodium thiolate} \rightarrow \text{this compound} + \text{sodium chloride} 3-chloropropyltriethoxysilane+sodium thiolate→this compound+sodium chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tripropoxysilyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding silane.

    Substitution: Functionalized silanes with different substituents.

Scientific Research Applications

3-(Tripropoxysilyl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.

    Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.

    Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.

    Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 3-(Tripropoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and target molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile linker in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propane-1-thiol
  • 3-(Triethoxysilyl)propane-1-thiol
  • 3-(Triisopropoxysilyl)propane-1-thiol

Uniqueness

3-(Tripropoxysilyl)propane-1-thiol is unique due to its specific combination of propoxy groups and thiol functionality. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of three propoxy groups enhances its solubility in organic solvents and its ability to form strong bonds with various substrates, making it particularly useful in surface modification and material synthesis applications.

Properties

CAS No.

58495-77-5

Molecular Formula

C12H28O3SSi

Molecular Weight

280.50 g/mol

IUPAC Name

3-tripropoxysilylpropane-1-thiol

InChI

InChI=1S/C12H28O3SSi/c1-4-8-13-17(12-7-11-16,14-9-5-2)15-10-6-3/h16H,4-12H2,1-3H3

InChI Key

DECHJJJXDGPZHY-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CCCS)(OCCC)OCCC

Origin of Product

United States

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